Kinesore

Übersicht

Beschreibung

Kinesore is a small-molecule modulator of the microtubule motor protein kinesin-1. It is known for its ability to remodel the microtubule network within cells by activating kinesin-1, a motor protein that plays a crucial role in intracellular transport and microtubule dynamics . This compound achieves this by interacting with the cargo-binding domain of kinesin-1, thereby influencing its function in controlling microtubule dynamics .

Vorbereitungsmethoden

The synthesis of Kinesore involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically involves the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functionalization: Specific functional groups are introduced to the core structure through various chemical reactions, such as halogenation, nitration, and reduction

Analyse Chemischer Reaktionen

Kinesore unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, was zu verschiedenen Derivaten führt.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen spezifische Substituenten durch andere funktionelle Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind starke Oxidationsmittel, Reduktionsmittel und Katalysatoren, die Substitutionsreaktionen erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Kinesore hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an die Frachtbindungsdomäne von Kinesin-1. Diese Interaktion aktiviert Kinesin-1 und führt zum Umbau des Mikrotubuli-Netzwerks in Zellen . Die molekularen Ziele von this compound umfassen die Kinesin-Leichtketten und die Frachtbindungsdomäne von Kinesin-1 . Die an seinem Wirkmechanismus beteiligten Signalwege umfassen die Regulation der Mikrotubuli-Dynamik und den intrazellulären Transport .

Wirkmechanismus

Kinesore exerts its effects by binding to the cargo-binding domain of kinesin-1. This interaction activates kinesin-1, leading to the remodeling of the microtubule network within cells . The molecular targets of this compound include the kinesin light chains and the cargo-binding domain of kinesin-1 . The pathways involved in its mechanism of action include the regulation of microtubule dynamics and intracellular transport .

Vergleich Mit ähnlichen Verbindungen

Kinesore ist einzigartig in seiner Fähigkeit, Kinesin-1 zu aktivieren und das Mikrotubuli-Netzwerk umzubauen. Zu ähnlichen Verbindungen gehören:

Dynarrestin: Ein kleines Molekül, das Dynein hemmt, ein weiteres Motorprotein, das am intrazellulären Transport beteiligt ist.

Ciliobrevin D: Ein Inhibitor von zytoplasmatischem Dynein, der die Mikrotubuli-Dynamik beeinflusst.

Monastrol: Ein kleines Molekül, das das mitotische Kinesin Eg5 hemmt und die Zellteilung beeinflusst.

This compound zeichnet sich durch seine spezifische Aktivierung von Kinesin-1 und seine Fähigkeit aus, umfangreiche, mikrotubulireiche Projektionen zu induzieren .

Eigenschaften

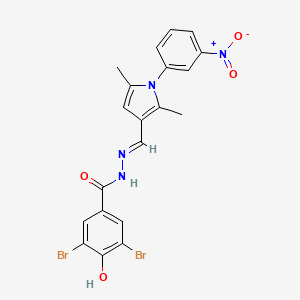

IUPAC Name |

3,5-dibromo-N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGCMEGLYHBMAR-AUEPDCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

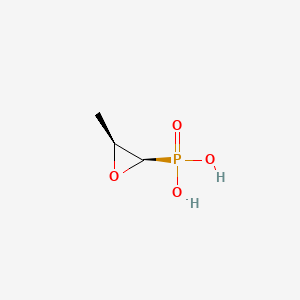

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

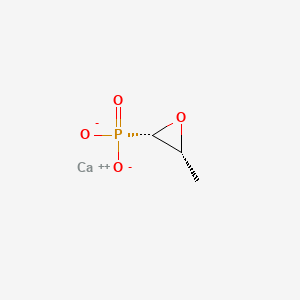

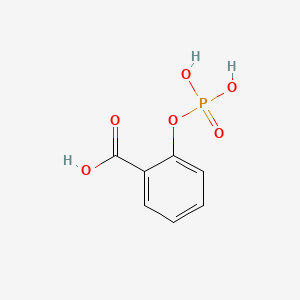

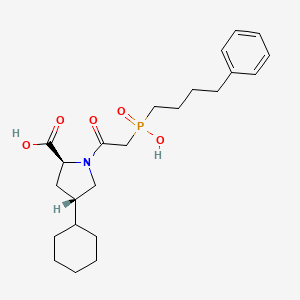

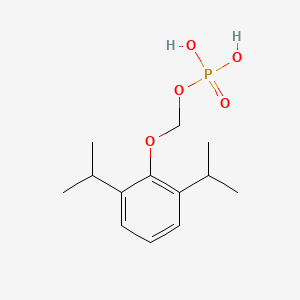

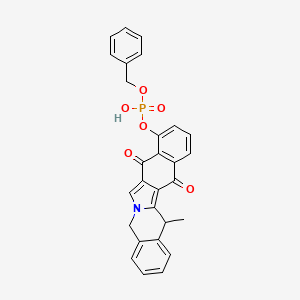

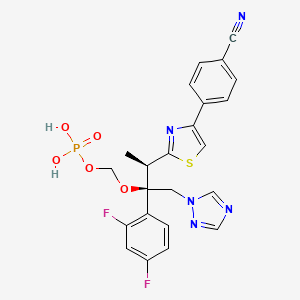

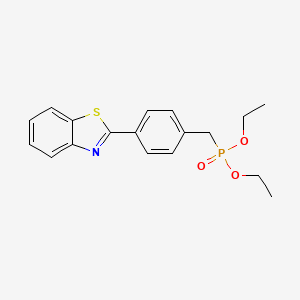

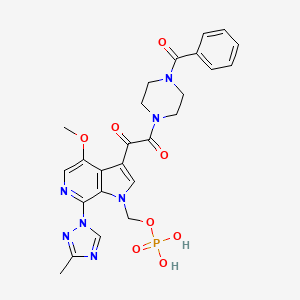

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.